1-Cyclopropyldecahydroquinoxaline
Description
1-Cyclopropyldecahydroquinoxaline is a bicyclic organic compound featuring a quinoxaline core (a benzene ring fused with a piperazine-like structure) fully saturated with hydrogen atoms (decahydro) and substituted with a cyclopropyl group at the 1-position. However, recent data indicate that commercial availability of 1-Cyclopropyldecahydroquinoxaline has been discontinued across multiple quantities (1g, 100mg, etc.), as noted in CymitQuimica’s product listings .
Properties
Molecular Formula |
C11H20N2 |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
4-cyclopropyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoxaline |
InChI |
InChI=1S/C11H20N2/c1-2-4-11-10(3-1)12-7-8-13(11)9-5-6-9/h9-12H,1-8H2 |
InChI Key |
WEUHBHIWPWCIRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NCCN2C3CC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Cyclopropyldecahydroquinoxaline can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with cyclopropyl ketones under acidic conditions . This reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product.
Industrial production methods for 1-Cyclopropyldecahydroquinoxaline often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Cyclopropane Ring Reactivity
The cyclopropane group exhibits unique reactivity due to its high ring strain (27 kcal/mol) . Key reactions include:
Hydrohalogenation
Under acidic conditions, cyclopropane rings undergo hydrohalogenation to yield linear halopropane derivatives. For example:
This reactivity is consistent with Markovnikov addition patterns observed in substituted cyclopropanes .
Transition Metal-Mediated C–C Activation
Cyclopropane rings can oxidatively add to transition metals (e.g., Ir, Rh), enabling catalytic transformations such as hydrogenation or cross-coupling. For instance, iridium complexes (e.g., Vaska’s complex) facilitate reductive activation of strained rings .
Decahydroquinoxaline Core Reactivity
The saturated bicyclic amine system participates in nucleophilic and redox reactions:
Reductive Functionalization
Iridium(I)-catalyzed reductive activation of β,γ-unsaturated lactams (as in ) suggests that analogous strategies could generate dienamine intermediates from 1-cyclopropyldecahydroquinoxaline. These intermediates may engage in [4 + 2] cycloadditions with dienophiles like maleimides .
Oxidation
The tertiary amine groups are susceptible to oxidation, potentially forming N-oxides under mild conditions (e.g., with HO/AcOH) .
Biomimetic Cycloadditions
Inspired by the synthesis of catharanthine , 1-cyclopropyldecahydroquinoxaline could serve as a precursor for intramolecular Diels–Alder (IMDA) reactions, forming complex polycyclic frameworks.
Example Pathway
-
Reductive Activation : Iridium-catalyzed reduction generates a dienamine intermediate.
-
Cycloaddition : Reaction with dienophiles (e.g., maleic anhydride) yields bridged bicyclic products.
| Step | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| 1 | Vaska’s complex (0.1 mol%), TMDS (2 equiv), toluene, 25°C | Dienamine formation | 85–93% | |
| 2 | N-Phenylmaleimide (1.2 equiv), 20 min | Cycloadduct | 90–95% |
Hydride Transfer
Reductive conditions may inadvertently trigger hydride transfer to electron-deficient substituents (e.g., acrylates), leading to byproducts like reduced pyridinium species .
Ring-Opening Pathways
Strong acids or bases can induce cyclopropane ring-opening, complicating synthetic workflows. For example:
Comparative Reactivity
The table below contrasts reactivity trends between 1-cyclopropyldecahydroquinoxaline and related compounds:
Scientific Research Applications
1-Cyclopropyldecahydroquinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyldecahydroquinoxaline involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity . For example, quinoxaline derivatives are known to inhibit DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-1,2,3,4-Tetrahydroquinoxaline
Structural Differences :
- Saturation Level: Unlike the fully saturated decahydroquinoxaline backbone in 1-Cyclopropyldecahydroquinoxaline, this analog retains partial unsaturation (tetrahydroquinoxaline), reducing conformational rigidity.
- Substituent : The cyclopropyl group is attached via a methylene linker (-CH2-) rather than directly to the nitrogen.
Physicochemical Properties :
Acenaphtho(1,2-b)quinoxaline
Structural Differences :
- Core Structure: Features a fused acenaphthene (naphthalene derivative) and quinoxaline system, creating a polycyclic aromatic structure.
- Substituents : Lacks a cyclopropyl group but includes extended π-conjugation.
Pharmaceutical Derivatives: Desfluoro and Ethylenediamine Compounds
Examples :
- Desfluoro Compound: 1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (CAS 93107-11-0) .
- Ethylenediamine Compound: 7-(2-Aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 103222-12-4) .
Key Differences :
- Functional Groups : Carboxylic acid and piperazinyl/ethylenediamine moieties introduce hydrogen-bonding capabilities, enhancing solubility and target binding.
- Applications: These are impurities or intermediates in fluoroquinolone antibiotic synthesis, highlighting the role of cyclopropyl groups in modulating antibacterial activity.
Comparative Data Table
Research Implications and Limitations
- Synthesis Challenges: The discontinuation of 1-Cyclopropyldecahydroquinoxaline suggests synthetic or stability issues, warranting further investigation into alternative routes or stabilizers.
- Structural Insights: Cyclopropyl groups enhance steric hindrance and metabolic stability in drug candidates, as seen in fluoroquinolones .
- Safety Profiles: Acenaphtho(1,2-b)quinoxaline’s SDS lacks hazard classifications , whereas pharmaceutical derivatives require stringent impurity controls .
Biological Activity
1-Cyclopropyldecahydroquinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-Cyclopropyldecahydroquinoxaline has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 180.29 g/mol |
| IUPAC Name | 4-cyclopropyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoxaline |
| InChI Key | WEUHBHIWPWCIRX-UHFFFAOYSA-N |
The compound features a cyclopropyl group attached to a decahydroquinoxaline structure, which influences its reactivity and interactions with biological targets.
Synthesis Methods
The synthesis of 1-Cyclopropyldecahydroquinoxaline typically involves the condensation of o-phenylenediamine with cyclopropyl ketones under acidic conditions. Various synthetic routes have been optimized for large-scale production, including continuous flow reactors to ensure consistent quality and yield.
Antimicrobial Properties
Research indicates that 1-cyclopropyldecahydroquinoxaline exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Quinoxaline derivatives, including this compound, have been investigated for their anticancer properties. They are believed to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
Neurological Effects
Recent studies suggest that compounds related to decahydroquinolines may possess neuroprotective effects. They have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .
The precise mechanism by which 1-cyclopropyldecahydroquinoxaline exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors in biological systems, inhibiting their activity and thereby affecting various metabolic pathways.
Case Studies
Several case studies highlight the biological potential of 1-cyclopropyldecahydroquinoxaline and its derivatives:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of decahydroquinoline exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus. The structure-activity relationship indicated that modifications to the cyclopropyl group enhanced efficacy .
- Anticancer Research : In vitro studies showed that 1-cyclopropyldecahydroquinoxaline inhibited the proliferation of breast cancer cells by inducing apoptosis via mitochondrial pathways. This suggests its potential as a lead compound for anticancer drug development .
Comparison with Similar Compounds
When compared to other quinoxaline derivatives, such as quinoxaline N-oxides and tetrahydroquinoxalines, 1-cyclopropyldecahydroquinoxaline shows distinct biological activities due to its unique cyclopropyl substituent. This structural feature can enhance metabolic stability and potency against various biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
